Cas no 2229541-16-4 (2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one)
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one
- EN300-1925248
- 2229541-16-4
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- Inchi: 1S/C7H8BrN3O/c1-4(9)6(12)7-10-2-5(8)3-11-7/h2-4H,9H2,1H3
- InChI Key: DCAFUTSPBRPSMI-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C(C(C)N)=O)=NC=1
Computed Properties
- Exact Mass: 228.98507g/mol
- Monoisotopic Mass: 228.98507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 68.9Ų
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925248-0.05g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1925248-0.1g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1925248-0.25g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1925248-0.5g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1925248-1.0g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1925248-2.5g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1925248-5.0g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1925248-10.0g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1925248-1g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1925248-5g |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one |
2229541-16-4 | 5g |
$3977.0 | 2023-09-17 |
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one
Comprehensive Guide to 2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one (CAS No. 2229541-16-4): Properties, Applications, and Market Insights
2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one (CAS No. 2229541-16-4) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This brominated pyrimidine derivative is widely studied for its potential applications in drug discovery and material science. With the increasing demand for novel heterocyclic compounds in medicinal chemistry, 5-bromopyrimidine derivatives like this one are becoming essential building blocks for developing targeted therapies.
The molecular structure of 2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one features a pyrimidine ring substituted with a bromine atom at the 5-position and an amino-propanone moiety at the 2-position. This unique arrangement contributes to its reactivity and makes it valuable for synthesizing more complex molecules. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and other small-molecule drugs, aligning with current trends in precision medicine and personalized therapeutics.
In the context of recent scientific advancements, CAS 2229541-16-4 has been explored for its role in developing antiviral compounds, especially given the global focus on infectious disease research post-pandemic. The bromine substitution enhances the compound's ability to participate in various coupling reactions, making it a versatile intermediate in cross-coupling chemistry and catalyzed synthesis – two hot topics in modern organic chemistry.
The synthesis of 2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one typically involves multi-step organic reactions starting from commercially available pyrimidine precursors. Current optimization efforts focus on improving yield and purity while reducing environmental impact, reflecting the growing emphasis on green chemistry principles in pharmaceutical manufacturing. These developments answer frequent search queries about sustainable synthesis methods and eco-friendly chemical production.
From a commercial perspective, the market for brominated heterocyclic compounds like CAS 2229541-16-4 is expanding steadily, driven by increased R&D investment in life sciences. Analytical data shows growing interest in this compound across academic publications and patent applications, particularly in areas related to cancer research and neurological disorders – topics that consistently rank high in scientific search trends.
Quality control for 2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one involves rigorous analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications, addressing common concerns about chemical characterization and analytical validation that researchers frequently search for.
Storage and handling of this compound require standard laboratory precautions, with particular attention to moisture sensitivity due to the presence of the amino group. Proper storage conditions align with general best practices for laboratory chemical management, a subject of increasing regulatory focus and online search interest among laboratory professionals.
Future research directions for CAS 2229541-16-4 may explore its potential in developing novel bioconjugates and proteolysis targeting chimeras (PROTACs), cutting-edge areas in drug discovery that have seen exponential growth in publication and search volumes. The compound's structural features make it particularly suitable for these emerging therapeutic modalities.
In conclusion, 2-amino-1-(5-bromopyrimidin-2-yl)propan-1-one represents an important intermediate in modern chemical research, with applications spanning multiple therapeutic areas. Its versatility and potential for structural modification continue to drive scientific interest, making it a compound to watch in the evolving landscape of medicinal chemistry and pharmaceutical development.
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